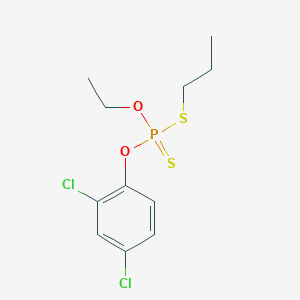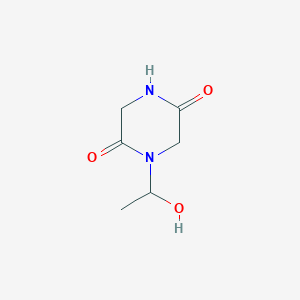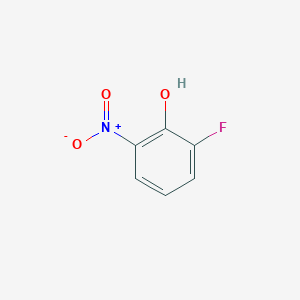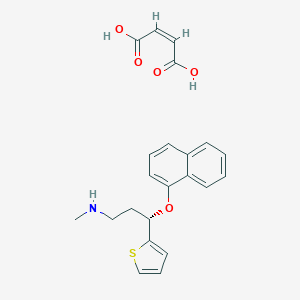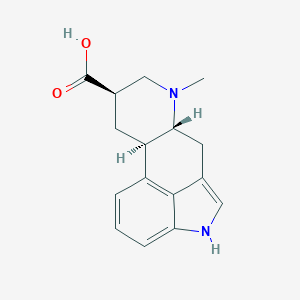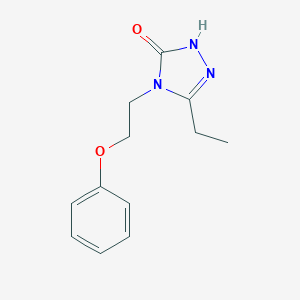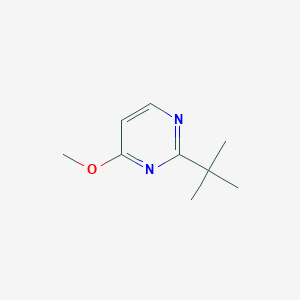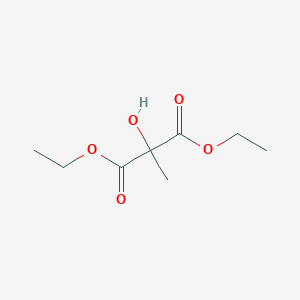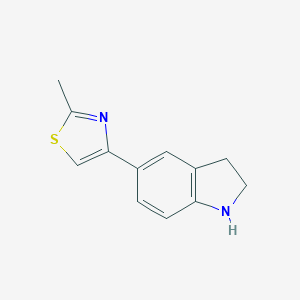
5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 5-(2′-indolyl)thiazoles involves the reaction of thioamides with 3-tosyloxypentane-2,4-dione, leading to the in situ formation of 5-acetylthiazole, which upon treatment with arylhydrazines in polyphosphoric acid, results in the formation of the desired 5-(2′-indolyl)thiazoles . This method could potentially be adapted for the synthesis of "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
Single crystal X-ray diffraction has been used to determine the structure of thiazolylazo indole dyes, which share some structural features with the compound of interest . The analysis revealed details about the crystal system, space group, and intermolecular hydrogen bonds, which are crucial for understanding the molecular conformation and stability of such compounds.
Chemical Reactions Analysis
The papers do not provide specific reactions for "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole," but they do discuss reactions of similar indole and thiazole derivatives. For instance, Knoevenagel condensation has been used to synthesize thiazolidine-2,4-dione derivatives with an indole moiety . Additionally, oxidative cyclization and reactions with electrophilic agents have been elaborated for the synthesis of thiadiazoloindoles . These reactions could be relevant for the functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole" are not directly reported in the provided papers. However, the properties of similar compounds, such as their cytotoxicity against cancer cell lines , aromatase inhibitory activity , and antihyperglycemic potential , suggest that the compound could also exhibit significant biological activities. The exact properties would need to be determined experimentally.
Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibition
Compounds with structures similar to "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole" have been investigated for their potential to inhibit HIV-1 reverse transcriptase. Derivatives of isatin-thiazoline, a structurally related compound, showed activity against both DNA polymerase and ribonuclease H, which are essential for HIV-1 replication, suggesting potential application in HIV treatment (Meleddu et al., 2016).
Antibacterial and Antifungal Activities
Derivatives of 1,3-dihydro-2H-indol-2-ones have demonstrated a broad spectrum of biodynamic activities, including antibacterial and antifungal properties. These compounds have been synthesized and tested against various pathogens, indicating their potential as antimicrobial agents (Akhaja & Raval, 2011).
Cancer Inhibitory Activity
Research on 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives has unveiled significant anticancer activities against multiple cancer cell lines, including A549, HCT116, and PC-9. These findings highlight the potential of such compounds in developing new cancer therapies (Li Zi-cheng, 2013).
Antimicrobial Evaluation
Further exploration into thiazolidinone and isoxazole derivatives has shown promising antimicrobial activities, reinforcing the potential of indole-based compounds in treating infections (Thadhaney et al., 2010).
Cytotoxicity and Antioxidant Potential
The evaluation of novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives for cytotoxicity against carcinoma cell lines and their antioxidant potential has provided insight into their dual functionality. This dual action suggests a promising avenue for developing therapeutic agents with both anticancer and antioxidant properties (Grozav et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-11-10(6-9)4-5-13-11/h2-3,6-7,13H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKRJYMIVDODL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)NCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429265 |
Source


|
| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
CAS RN |
144340-48-7 |
Source


|
| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

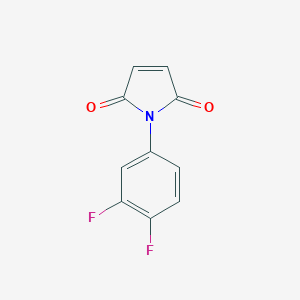
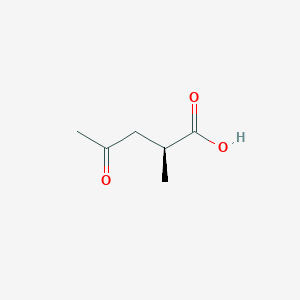
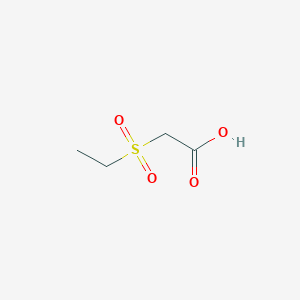

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
